molecular formula C4H4 B1194048 1,2,3-Butatriene CAS No. 2873-50-9

1,2,3-Butatriene

Cat. No. B1194048
CAS RN: 2873-50-9
M. Wt: 52.07 g/mol
InChI Key: WHVXVDDUYCELKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butatriene is a cumulene containing 3 double bonds with formula C4H4.

Scientific Research Applications

Emission Spectra and Optical Studies

Research on 1,2,3-butatriene has explored its emission spectra in various chemical contexts. For instance, Araki et al. (2014) observed the emission spectra of the 1,2,3-butatriene cation in hollow-cathode glow discharge, providing insights into its electronic transitions and enabling comparisons with diffuse interstellar bands (Araki et al., 2014).

Molecular Structure Analysis

The molecular structures of novel 1,2,3-butatriene derivatives have been a subject of study. Tokitoh et al. (1988) determined the structures of 1,2,3-butatriene 1-episulfide and 2-episulfide derivatives using X-ray crystallography and RHF Closed-Shell SCF calculations (Tokitoh et al., 1988).

Chemical Synthesis and Reactions

Several studies have focused on the chemical synthesis and reactions involving 1,2,3-butatriene. Andō et al. (1986) examined the peracid oxidation of sterically hindered 1,2,3-butatrienes, resulting in methylenecyclopropanones and their subsequent photodecarbonylation (Andō et al., 1986). Additionally, Kleijn et al. (2010) studied the regio- and stereo-chemistry of organocuprate additions to 1,2,3-butatrienes, proposing a mechanism for the addition reaction (Kleijn et al., 2010).

Photoelectron Spectrum Analysis

The photoelectron spectrum of butatriene has been reported and discussed in detail, with a focus on ionization from various molecular orbitals. This type of research provides valuable information on the electronic structure of butatriene and related compounds (Brogli et al., 1974).

Photoreactivity and Polymerization Studies

The photochemistry of butatriene, including its photoreactivity and spontaneous polymerization, has been a topic of interest. Studies such as those by Wróbel et al. (2000) and Morris et al. (1998) have explored the photoreactivity of butatriene and the mechanisms involved in its polymerization (Wróbel et al., 2000), (Morris et al., 1998).

Catalysis and Synthesis of Complexes

Research has also been conducted on the preparation and reactivity of 1,2,3-butatriene complexes, particularly in relation to catalysis. Suzuki et al. (2003) reported on rhodium complexes of 1,4-disubstituted-1,2,3-butatrienes, exploring their preparation and reactivity (Suzuki et al., 2003).

Synthesis and Reactions with Organometallic Species

The interaction of 1,2,3-butatriene with organometallic species has been studied, such as in the work by Suzuki et al. (2005), who investigated the synthesis of bimetallic 1,2,3-butatriene complexes (Suzuki et al., 2005).

properties

CAS RN

2873-50-9

Product Name

1,2,3-Butatriene

Molecular Formula

C4H4

Molecular Weight

52.07 g/mol

InChI

InChI=1S/C4H4/c1-3-4-2/h1-2H2

InChI Key

WHVXVDDUYCELKP-UHFFFAOYSA-N

SMILES

C=C=C=C

Canonical SMILES

C=C=C=C

Other CAS RN

2873-50-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3-Butatriene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.